molecular formula C11H7BrO3 B11850969 2-Bromo-8-hydroxy-6-methylnaphthoquinone CAS No. 161811-59-2

2-Bromo-8-hydroxy-6-methylnaphthoquinone

Cat. No.: B11850969
CAS No.: 161811-59-2
M. Wt: 267.07 g/mol
InChI Key: JTXZJKMQLWGQLZ-UHFFFAOYSA-N
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Description

2-Bromo-8-hydroxy-6-methylnaphthalene-1,4-dione, commonly referred to as 2-Bromo-8-hydroxy-6-methylnaphthoquinone, is a brominated hydroxy-methylnaphthoquinone derivative with the molecular formula C11H7BrO3 and an average molecular mass of 267.078 Da . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research, particularly in the construction of complex, biologically active natural product frameworks. Its primary research application is as a key building block in the multi-step synthesis of pentacyclic furocoumarin naphthoquinones. In this context, the compound is synthesized via a Diels-Alder reaction. Following O-protection of the hydroxy group, it undergoes a copper(II)-mediated coupling reaction with compounds like 4-hydroxy-5-methylcoumarin to establish a complex pentacyclic framework . This specific synthetic pathway has been instrumental in studies aimed at confirming the structure of crassiflorone, a naturally occurring quinone isolated from the African ebony Diospyros crassiflora . The bromine atom at the 2-position is essential for facilitating this metal-mediated cross-coupling, highlighting the molecule's value in advanced synthetic methodologies. Researchers value this chemical for exploring the properties of novel quinone-based fused ring systems. The structural elucidation of the final synthetic compounds is often confirmed by techniques such as X-ray crystallography . This compound is offered for use in chemical synthesis and investigative non-clinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161811-59-2

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-8-hydroxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO3/c1-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3

InChI Key

JTXZJKMQLWGQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 8 Hydroxy 6 Methylnaphthoquinone

Synthesis of the 2-Bromo-8-hydroxy-6-methylnaphthoquinone Core

The construction of the this compound scaffold can be approached through several synthetic routes. A common and powerful strategy involves the initial formation of a substituted 1,4-naphthoquinone (B94277) core, followed by the regioselective introduction of the bromo, hydroxyl, and methyl functionalities.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic and bicyclic systems, including the naphthoquinone framework. nih.gov This reaction typically involves the cycloaddition of a substituted diene with a dienophile, such as a 1,4-benzoquinone, to form a cyclohexene ring which can then be aromatized. nih.govnih.gov The versatility of this approach allows for the construction of complex molecular architectures from relatively simple starting materials. organic-chemistry.org

The general scheme involves the reaction of a diene with a benzoquinone derivative. The substituents on both the diene and the dienophile are crucial for controlling the reaction's efficiency and regioselectivity.

Achieving specific regiochemistry is a critical challenge in the synthesis of polysubstituted naphthoquinones via the Diels-Alder reaction. acs.org The substitution pattern of the final product is dictated by the electronic and steric properties of the substituents on both the diene and the dienophile. For instance, the reaction between an unsymmetrically substituted diene and an unsymmetrically substituted benzoquinone can lead to a mixture of regioisomers.

In the context of forming a brominated naphthoquinone, the bromine atom can be incorporated either in the diene or the dienophile prior to cycloaddition. However, a more common and often more efficient strategy involves the direct bromination of the pre-formed naphthoquinone scaffold. This post-cycloaddition functionalization can offer superior regiochemical control, particularly for introducing bromine at the C2 or C3 position of the quinone ring. Direct bromination of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a related compound, with bromine in a chloroform/acetic acid/ethanol mixture has been shown to effectively introduce a bromine atom onto the quinone ring. nih.gov This method highlights a viable pathway for introducing the bromo-substituent regioselectively after the core naphthoquinone structure is established.

The table below summarizes examples of Diels-Alder reactions for forming quinone scaffolds.

DieneDienophileConditionsProductReference
1,3-Butadiene2-Benzoyl-1,4-naphthoquinoneCH₂Cl₂, 40°CSubstituted hydroanthraquinone nih.gov
1-Methoxycyclohexa-1,3-dieneChloro-1,4-benzoquinoneNot specifiedSubstituted juglone methyl ether rsc.org
4-bromo-3-hydroxy α-pyroneMethyl 2-chloroacrylateCinchonine baseOptically active endo-cyclic adduct nih.gov

The initial product of a Diels-Alder reaction between a diene and a benzoquinone is a bicyclic adduct that is not yet aromatic. To achieve the final naphthoquinone structure, this adduct must undergo an aromatization step, which typically involves oxidation. This can occur spontaneously through air oxidation, especially if the reaction is carried out in the presence of oxygen. Alternatively, chemical oxidants can be employed to facilitate a more controlled and efficient aromatization. Common reagents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or silver(I) oxide (Ag₂O). wikipedia.org In some synthetic designs, the diene is chosen such that the cycloaddition is followed by the elimination of a small molecule (e.g., H₂, H₂O, or CO), leading directly to the aromatic product in a process sometimes referred to as a retro-Diels-Alder reaction. wikipedia.org

The 8-hydroxy and 6-methyl groups on the target molecule are typically incorporated by selecting an appropriately substituted starting material. A common synthetic strategy for juglone and its derivatives begins with 1,5-dihydroxynaphthalene, which is then oxidized. wikipedia.orgjem-online.org For this compound, a logical precursor would be 3-methyl-1,5-dihydroxynaphthalene . Oxidation of this precursor would yield 8-hydroxy-6-methyl-1,4-naphthoquinone .

Once this core structure is obtained, the final bromine substituent can be introduced. The direct electrophilic bromination of the quinone ring is a well-established method. For example, the reaction of juglone with bromine in chloroform yields the brominated derivative. nih.gov Applying similar conditions to 8-hydroxy-6-methyl-1,4-naphthoquinone is expected to regioselectively install the bromine atom at the C2 position, which is activated towards electrophilic attack and subsequent addition-elimination.

The phenolic hydroxyl group at the C8 position is acidic and can interfere with certain reagents used during synthesis, particularly strong bases or organometallic compounds. Therefore, it may be necessary to protect this group during specific transformations. Common protecting groups for hydroxyl functionalities include ethers, such as methyl or allyl ethers. For instance, O-alkylation of juglone has been achieved using methyl iodide or allyl bromide in the presence of silver(I) oxide (Ag₂O) to form the corresponding O-methyl-juglone or O-allyl-juglones. acs.org This protected intermediate can then undergo further reactions, such as bromination or cross-coupling, before the protecting group is removed in a final step to reveal the free hydroxyl group.

Protecting GroupReagents for ProtectionReagents for DeprotectionReference
Methyl (Me)Methyl iodide, Ag₂OBoron tribromide (BBr₃) acs.org
AllylAllyl bromide, Ag₂OPd(PPh₃)₄, various scavengers acs.org
Triethylsilyl (TES)TESCl, ImidazoleTetrabutylammonium fluoride (TBAF) nih.gov

Diels-Alder Cycloaddition Approaches to 1,4-Naphthoquinone Scaffolds

Derivatization Strategies for this compound

The presence of a bromine atom at the C2 position provides a versatile chemical handle for further derivatization of the this compound core. This allows for the synthesis of a library of analogues with modified properties.

One of the most common transformations is nucleophilic substitution of the bromine atom. The electron-withdrawing nature of the adjacent carbonyl groups activates the C2 position towards attack by nucleophiles. A variety of nitrogen- and sulfur-based nucleophiles can be used to displace the bromide. For example, 2-bromo-1,4-naphthoquinone readily reacts with amines, such as 2-(methylthio)ethylamine, and thiols to yield the corresponding amino- and thio-substituted naphthoquinones. nih.gov

Another powerful strategy involves the conversion of the C-Br bond into a C-C bond via metal-catalyzed cross-coupling reactions. The bromo-naphthoquinone can serve as a substrate in reactions like Suzuki, Stille, or Heck couplings. This first requires the formation of an organometallic intermediate. For instance, bismethyl ether 2-bromomenadiol has been converted into Grignard reagents by treatment with magnesium turnings, which can then react with various electrophiles. nih.gov Such strategies would allow for the introduction of a wide array of alkyl, alkenyl, or aryl groups at the C2 position, significantly expanding the molecular diversity of the synthesized compounds.

The table below outlines potential derivatization reactions at the C2 position.

Reaction TypeReagentsProduct TypeReference
Nucleophilic SubstitutionAmines (e.g., R-NH₂)2-Amino-naphthoquinone nih.gov
Nucleophilic SubstitutionThiols (e.g., R-SH)2-Thio-naphthoquinone nih.gov
Grignard Formation & Alkylation1. Mg, THF; 2. R-X (alkyl halide)2-Alkyl-naphthoquinone nih.gov
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-Aryl-naphthoquinoneGeneral Method

Copper(II)-Mediated Coupling Reactions of Halogenated Naphthoquinones

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, copper(II)-mediated reactions have emerged as a valuable strategy for the functionalization of halogenated naphthoquinones, offering a pathway to novel and complex molecular frameworks.

A significant application of copper(II)-mediated coupling is the reaction between halogenated naphthoquinones and phenolic systems. A key example involves the synthesis of a pentacyclic furocoumarin naphthoquinone, where this compound is a crucial intermediate. This bromo-naphthoquinone is itself synthesized via a Diels-Alder reaction. Following O-protection of the hydroxyl group, it undergoes a copper(II)-mediated coupling with 4-hydroxy-5-methylcoumarin to construct the final pentacyclic framework. This one-pot procedure efficiently couples the two precursor structures under mild conditions, typically employing a weak base like potassium carbonate and copper(II) acetate at room temperature. The reaction is driven by the nucleophilic attack of the enolate anion, formed from the deprotonation of the hydroxycoumarin, onto the electrophilic carbon of the bromonaphthoquinone. This is followed by a copper(II)-mediated oxidative cyclization of the resulting intermediate adduct, which provides the thermodynamic driving force for ring closure and subsequent aromatization to yield the pentacyclic product.

The mechanism of copper-catalyzed coupling reactions of phenols and their derivatives can be complex and multifaceted. In the context of oxidative coupling, the reaction can proceed through either inner-sphere or outer-sphere processes. In an inner-sphere mechanism, the phenolic substrate coordinates to the copper center, forming a phenoxide complex. Electron transfer or hydrogen atom abstraction then generates a phenoxy radical. This reactive intermediate can then engage in the coupling process.

For copper-catalyzed monooxygenation of phenols, a mononuclear pathway has been proposed. The catalytic cycle may be initiated by the reaction of a Cu(I) species with molecular oxygen and the substrate to form a Cu(II)-semiquinone complex. The addition of more substrate and a base can then lead to a phenolate-copper(II) complex, which is a key intermediate in the catalytic cycle. Following this, the phenolate ligand can be converted to a phenoxyl radical, reducing Cu(II) to Cu(I). The resulting Cu(I) phenoxyl complex can then react with oxygen to form a bridging peroxo intermediate, which subsequently undergoes O-O bond cleavage to form an o-quinone complex. The release of the product and regeneration of the catalyst closes the cycle.

Transition metal-catalyzed cross-coupling reactions, in general, involve key steps such as oxidative addition, transmetalation, and reductive elimination. Computational studies, particularly using density functional theory (DFT), have become instrumental in elucidating the intricate details of these catalytic cycles, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Nucleophilic Displacement Reactions on the Brominated Naphthoquinone Core

The electron-deficient nature of the naphthoquinone ring, further activated by the presence of the bromine atom, makes the 2-position susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a straightforward method for the introduction of diverse functional groups. This type of reaction is classified as a nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing carbonyl groups in the naphthoquinone core is crucial for stabilizing this negatively charged intermediate.

Exploration of Diverse Functional Group Introductions (e.g., Nitrogen, Sulfur, Oxygen)

The versatility of nucleophilic displacement reactions on the 2-bromo-naphthoquinone core allows for the introduction of a wide array of functional groups containing nitrogen, sulfur, and oxygen atoms.

Nitrogen Nucleophiles: Primary and secondary amines readily react with brominated naphthoquinones to yield 2-amino-1,4-naphthoquinone derivatives. These reactions are often carried out in polar solvents and may be facilitated by a base. For instance, the reaction of 2,3-dibromo-1,4-naphthoquinone with primary amines such as methylamine, ethylamine, propylamine, and butylamine leads to the formation of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinones. Similarly, various anilines can be used to introduce arylamino groups.

Sulfur Nucleophiles: Thiols are effective nucleophiles for the displacement of the bromine atom in bromonaphthoquinones, leading to the formation of 2-thio-substituted naphthoquinones. These reactions can be performed under mild conditions. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) reacts with various thiols in water to produce 2-thio-derivatives. Although the starting material is not a bromo-naphthoquinone, the principle of nucleophilic addition to the quinone ring is demonstrated. The SNAr reaction of heteroaryl halides with thiols can proceed smoothly in the presence of a base like potassium carbonate.

Oxygen Nucleophiles: The reaction of bromonaphthoquinones with oxygen nucleophiles, such as phenols, in the presence of a base leads to the formation of 2-aryloxy-1,4-naphthoquinone derivatives. This nucleophilic substitution at the ipso position is regioselective due to the electronic effects of the carbonyl groups.

The following table summarizes examples of nucleophilic displacement reactions on bromo-naphthoquinone systems:

NucleophileBromo-Naphthoquinone SubstrateProduct Type
Primary Alkylamine2,3-Dibromo-1,4-naphthoquinone2-Bromo-3-(alkylamino)-1,4-naphthoquinone
Arylamine2-Bromo-1,4-naphthoquinone2-(Arylamino)-1,4-naphthoquinone
Thiol2-Bromo-1,4-naphthoquinone2-(Thio)-1,4-naphthoquinone
Phenol2-Bromo-1,4-naphthoquinone2-(Aryloxy)-1,4-naphthoquinone

Retrosynthetic Analysis and Synthetic Route Optimization for Naphthoquinone Derivatives

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For derivatives of this compound, this approach allows for the logical disconnection of bonds to reveal key precursors and strategic reactions.

Considering a complex derivative, such as the pentacyclic furocoumarin naphthoquinone mentioned earlier, a retrosynthetic analysis would proceed as follows:

Disconnection of the Furan Ring: The final C-O and C-C bonds forming the furan ring fused to the coumarin can be disconnected. This disconnection points to a copper(II)-mediated oxidative cyclization as the key forward reaction.

Disconnection of the Naphthoquinone-Coumarin Linkage: The bond connecting the naphthoquinone and coumarin moieties is disconnected, leading back to two key intermediates: a protected this compound and a 4-hydroxy-5-methylcoumarin. This disconnection suggests a nucleophilic substitution or a cross-coupling reaction in the forward synthesis.

Disconnection of the Naphthoquinone Core: The this compound itself can be retrosynthetically disconnected via a Diels-Alder reaction. This reveals a simpler substituted benzoquinone and a diene as the precursors.

This analysis highlights the importance of the Diels-Alder reaction for constructing the core naphthoquinone framework and the copper-mediated coupling for assembling the final complex structure.

Advanced Spectroscopic Characterization and Structural Elucidation in Complex Chemical Systems

X-ray Crystallographic Confirmation of Naphthoquinone Structures

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Below is a table summarizing the crystallographic data for the analogous 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone, which can serve as a predictive model for the bromo-derivative. nih.gov

Parameter5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone
Formula C11H7ClO3
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.7546
b (Å) 10.3104
c (Å) 16.8370
β (°) 100.285
V (ų) 1836.96
Z 8
Data obtained for a structural analog.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete structural assignment of 2-Bromo-8-hydroxy-6-methylnaphthoquinone.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The hydroxyl proton may appear as a broad singlet. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl groups, as well as the electron-donating effect of the hydroxyl and methyl groups.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbons of the quinone ring are expected to resonate at a significantly downfield chemical shift. The carbon attached to the bromine atom would also exhibit a characteristic chemical shift.

While specific experimental data for this compound is unavailable, the following table provides predicted ¹³C NMR chemical shift ranges for the key functional groups based on general principles and data from related compounds.

Functional GroupPredicted ¹³C NMR Chemical Shift Range (ppm)
C=O (Quinone) 180 - 190
C-Br 110 - 125
C-OH (Aromatic) 150 - 160
Aromatic C-H & C-C 120 - 150
-CH₃ 20 - 30

High-Resolution Mass Spectrometry for Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. This is crucial for confirming the molecular formula of newly synthesized compounds like this compound.

The expected monoisotopic mass of this compound (C₁₁H₇BrO₃) is 265.9578 g/mol . chemspider.com HRMS would be able to confirm this mass with a high degree of accuracy. Furthermore, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis by tandem mass spectrometry (MS/MS) could further elucidate the structure by showing characteristic losses of small molecules such as CO, H₂O, or the bromine atom.

IonPredicted m/zNotes
[M]⁺ ~266 & ~268Molecular ion peak with characteristic bromine isotopic pattern
[M-CO]⁺ ~238 & ~240Loss of a carbonyl group
[M-Br]⁺ ~187Loss of the bromine atom

Complementary Spectroscopic Methods for Comprehensive Structural Determination

In addition to the primary techniques discussed, other spectroscopic methods provide valuable complementary information for a comprehensive structural determination.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthoquinones. The extended π-system of the naphthoquinone core is expected to result in strong absorptions in the UV and visible regions of the electromagnetic spectrum.

The following table summarizes the expected vibrational and electronic absorption data for this compound based on the analysis of similar compounds.

Spectroscopic MethodFunctional Group / TransitionExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IR Spectroscopy O-H stretch (intramolecular H-bonded)3100 - 3500 (broad)
C=O stretch (quinone)1640 - 1680
C=C stretch (aromatic)1550 - 1620
UV-Vis Spectroscopy π → π* transitions250 - 400
n → π* transitions> 400

Mechanistic Investigations of Biological Interactions of Naphthoquinone Derivatives

Cellular and Molecular Mechanisms of Action (General Naphthoquinone Class)

Naphthoquinones are redox-active compounds that can engage in a variety of biological interactions, leading to effects such as anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.com Their biological activity is largely attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with cellular nucleophiles. mdpi.comnih.gov

A primary mechanism of action for naphthoquinones is the disruption of cellular redox homeostasis through a process known as redox cycling. nih.gov This process involves the sequential reduction and oxidation of the quinone moiety, leading to the generation of ROS. nih.govnih.gov

Naphthoquinones can be reduced in biological systems through either one-electron or two-electron pathways. d-nb.inforesearchgate.net In a one-electron reduction, the naphthoquinone is converted to a highly reactive semiquinone radical. d-nb.inforedalyc.org This semiquinone can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. nih.govnih.gov This cycle can repeat, leading to the continuous production of superoxide radicals, which can then be converted to other ROS like hydrogen peroxide and hydroxyl radicals. nih.govmdpi.com

Alternatively, a two-electron reduction converts the naphthoquinone directly to a hydroquinone (B1673460). d-nb.infonih.gov While hydroquinones can be less reactive than semiquinones, they can also autoxidize back to the quinone form, a process that can also generate ROS. nih.gov The balance between one- and two-electron reduction pathways can be influenced by the specific naphthoquinone derivative and the cellular environment. nih.gov

Table 1: Reduction Pathways of Naphthoquinones and Associated ROS Generation
Reduction PathwayIntermediatePrimary ROS GeneratedKey Features
One-Electron ReductionSemiquinone RadicalSuperoxide Anion (O₂⁻)Catalyzed by enzymes like NADPH-cytochrome P450 reductase; leads to continuous redox cycling and ROS production. nih.gov
Two-Electron ReductionHydroquinoneHydrogen Peroxide (H₂O₂) (upon autoxidation)Catalyzed by enzymes like DT-diaphorase; can be a detoxification pathway, but autoxidation of the hydroquinone can still produce ROS. nih.gov

The reduction of naphthoquinones in biological systems is often catalyzed by flavoprotein enzymes. nih.govdocumentsdelivered.com One-electron reductions are frequently carried out by enzymes such as NADPH-cytochrome P450 reductase. nih.govnih.gov In contrast, two-electron reductions are typically catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.gov The relative activity of these enzymes within a cell can determine the predominant reduction pathway and, consequently, the extent of ROS production and cellular damage. nih.govnih.gov

Beyond their redox cycling capabilities, naphthoquinones can directly interact with and modulate the function of critical biological macromolecules. mdpi.comredalyc.org

Several naphthoquinone derivatives have been shown to interact with DNA and interfere with its normal function. mdpi.commdpi.com One significant mechanism is the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.govijpp.org.in By stabilizing the transient DNA-topoisomerase complex, certain naphthoquinones can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. nih.govnih.gov For instance, 1,2-naphthoquinone (B1664529) has been identified as a poison for human topoisomerase IIα and IIβ. nih.govnih.gov

Furthermore, the ROS generated through the redox cycling of naphthoquinones can directly damage DNA by causing oxidative lesions and strand breaks. nih.govmdpi.com Some naphthoquinones can also intercalate into the DNA helix, further disrupting its structure and function. mdpi.com A novel synthetic naphthoquinone compound, for example, has been shown to trigger DNA damage-induced apoptosis in cholangiocarcinoma cells. nih.govresearchgate.netsciety.orgspringermedizin.de

Naphthoquinones have been found to inhibit a variety of enzymes, contributing to their biological effects.

Kinases: Certain naphthoquinone derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov For example, 1,4-naphthoquinone (B94277) has been shown to be a potent inhibitor of IRAK1 kinases, which are involved in inflammatory responses. nih.gov Novel naphthoquinone derivatives have also been developed as selective inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme highly expressed in cancer cells. nih.govresearchgate.net

Proteasome: The proteasome is a cellular machinery responsible for degrading damaged or unnecessary proteins. tandfonline.comnih.gov Inhibition of the proteasome can lead to the accumulation of these proteins and induce apoptosis, making it a target for cancer therapy. tandfonline.comnih.gov Several studies have reported that naphthoquinone derivatives can act as proteasome inhibitors. tandfonline.comnih.govtandfonline.comnih.govunife.it These compounds can inhibit the chymotrypsin-like activity of the proteasome, leading to the inhibition of tumor cell proliferation. tandfonline.comnih.gov

Table 2: Examples of Naphthoquinone Derivatives and Their Enzymatic Targets
Naphthoquinone DerivativeEnzyme TargetObserved EffectReference
1,2-NaphthoquinoneTopoisomerase IIα and IIβInduces double-stranded DNA breaks. nih.govnih.gov
1,4-NaphthoquinoneIRAK1 KinaseInhibits inflammatory cytokine production. nih.gov
ShikoninPyruvate Kinase M2 (PKM2)Inhibits cancer cell glycolysis. researchgate.net
PI-083 (2-chloronaphthoquinone derivative)Proteasome (Chymotrypsin-like activity)Inhibits tumor cell proliferation. tandfonline.comnih.gov

Interactions with Key Biological Targets

Nucleophilic Addition to Cellular Thiols and Proteins

A primary mechanism governing the biological activity of naphthoquinones is their reactivity as electrophiles. The naphthoquinone scaffold is an excellent Michael acceptor, making it susceptible to nucleophilic addition reactions. The presence of a bromine atom at the C2 position, as in 2-Bromo-8-hydroxy-6-methylnaphthoquinone, is known to enhance the electrophilic character of the quinone ring. Current time information in Pasuruan, ID. This increased electrophilicity facilitates covalent bond formation with cellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and the antioxidant molecule glutathione (B108866) (GSH). evitachem.com

This process, known as arylation, can have significant downstream consequences:

Glutathione Depletion: The reaction with GSH leads to its depletion, disrupting the cellular redox balance and rendering the cell more vulnerable to oxidative stress. evitachem.com

Enzyme Inhibition: Covalent modification of cysteine residues within the active sites of critical enzymes can lead to their inactivation. researchgate.net This is a key mechanism by which naphthoquinones inhibit essential proteins for cancer cell survival, such as phosphatases or proteases. nih.gov

The propensity for nucleophilic addition is a cornerstone of the bioactivity of this class of compounds, directly linking their chemical reactivity to their cellular effects.

Induction of Programmed Cell Death Pathways

This compound is postulated to induce programmed cell death, or apoptosis, a critical mechanism for its potential anticancer activity. This is a hallmark of many naphthoquinone derivatives, which can trigger cell death through multiple intricate pathways. nih.gov

The induction of apoptosis by bromo-naphthoquinones often involves the intrinsic, or mitochondrial, pathway. This pathway is centered on the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.

Key events in this process include:

Mitochondrial Membrane Potential Collapse: Studies on related naphthoquinones demonstrate their ability to cause mitochondrial swelling and the collapse of the mitochondrial membrane potential (ΔΨm), which is an early event in apoptosis. nih.gov

Caspase Activation: The release of cytochrome c into the cytosol triggers the formation of the apoptosome and subsequent activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3). These executioner caspases are responsible for the systematic dismantling of the cell. nih.gov Interestingly, some juglone (B1673114) derivatives have been shown to induce apoptosis through caspase activation independent of mitochondrial depolarization, suggesting multiple routes to the same outcome. nih.gov

The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis. Disruption of these functions leads to a state known as ER stress. Some studies suggest that bromo-naphthoquinones, particularly when combined with other agents like tannic acid, can induce ER stress in cancer cells. researchgate.netresearcher.life This stress triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic signal, culminating in cell death. The generation of reactive oxygen species (ROS) by naphthoquinones is a likely contributor to the induction of ER stress. researchgate.net

Modulation of Cellular Signal Transduction Cascades (e.g., MAPK, STAT3, EGFR-NF-κB Pathways)

Bromo-naphthoquinones have been shown to exert significant influence over key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. The generation of ROS and the direct alkylation of signaling proteins are key events that lead to the modulation of these cascades.

Research on various bromo-naphthoquinone derivatives has revealed their ability to:

Modulate MAPK Pathways: They can upregulate the protein expression of stress-activated protein kinases (SAPKs) such as p38 and JNK, while simultaneously downregulating the pro-survival ERK pathway. researchgate.net This shift in MAPK signaling balance promotes an apoptotic response.

Inhibit STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting survival and proliferation. Bromo-naphthoquinones have been found to downregulate STAT3 levels, thereby inhibiting this critical pro-oncogenic pathway. researchgate.netnih.gov

The table below summarizes the observed effects of bromo-naphthoquinone derivatives on key signaling proteins.

Pathway ComponentObserved EffectCellular OutcomeReference(s)
p38 (MAPK) Upregulation/ActivationPro-Apoptotic researchgate.net
JNK (MAPK) Upregulation/ActivationPro-Apoptotic researchgate.net
ERK (MAPK) Downregulation/InhibitionAnti-Proliferative, Pro-Apoptotic researchgate.net
STAT3 Downregulation/InhibitionAnti-Proliferative, Pro-Apoptotic researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of Substituted Naphthoquinones

The biological effects of naphthoquinones are highly dependent on the nature and position of substituents on their core structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence efficacy and for designing more potent and selective therapeutic agents. mdpi.com

Influence of Halogenation (Bromine) on Mechanistic Pathways and Reactivity

The introduction of a halogen atom, such as bromine, onto the naphthoquinone scaffold significantly alters its physicochemical properties and, consequently, its biological activity.

Increased Electrophilicity and Reactivity: As previously mentioned, the electron-withdrawing nature of bromine enhances the electrophilicity of the quinone ring. Current time information in Pasuruan, ID. This directly increases its reactivity towards nucleophiles like cellular thiols, which is a primary mechanism of action. This heightened reactivity can lead to more potent enzyme inhibition and a greater capacity to induce oxidative stress.

Enhanced Biological Activity: Several studies have demonstrated that halogenation can potentiate the biological effects of naphthoquinones. For example, synthetic bromo-derivatives of juglone (5-hydroxy-1,4-naphthoquinone) have been identified as remarkably potent larvicidal and molluscicidal agents. researchgate.net The substitution of bromine or chlorine at the C2 position has been shown to enhance antimicrobial activity against various pathogens.

Lipophilicity and Cellular Uptake: The addition of a bromine atom increases the lipophilicity of the molecule. This can influence its ability to cross cellular membranes and accumulate within the cell, potentially leading to higher intracellular concentrations and greater efficacy.

The table below summarizes key findings from SAR studies on halogenated naphthoquinones.

Compound ClassKey FindingImplication for this compoundReference(s)
2-Halo-1,4-naphthoquinones Bromo and Chloro substitutions enhance antimicrobial activity.The bromine at C2 likely contributes to potent bioactivity.
Bromo-juglone derivatives Identified as potent larvicidal and molluscicidal agents.Suggests a broad spectrum of potential biological activities. researchgate.net
General Halogenated Naphthoquinones Halogenation increases the electrophilic character of the quinone ring.Increased reactivity towards cellular thiols is a probable key mechanism of action. Current time information in Pasuruan, ID.

Positional Effects of Hydroxyl and Methyl Substituents on Molecular Interactions

The biological activity and molecular interactions of naphthoquinone derivatives are significantly influenced by the position of substituents on the naphthoquinone scaffold. In the case of this compound, the hydroxyl (-OH) and methyl (-CH3) groups play a crucial role in defining its interactions with biological targets.

Methyl groups, being electron-donating, can also modulate the electronic environment of the naphthoquinone ring. Studies on naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its methyl-substituted derivatives have shown that methyl groups generally increase the strength of intramolecular hydrogen bonding. researchgate.net This is attributed to the increase in p-electron delocalization caused by the methyl substituent. researchgate.net The position of the methyl group influences the extent of this effect.

The interplay between the electron-withdrawing bromo substituent at the 2-position and the electron-donating hydroxyl and methyl groups at the 8- and 6-positions, respectively, creates a unique electronic profile for this compound. This specific substitution pattern is expected to influence its redox potential and susceptibility to nucleophilic attack, key mechanisms for the biological activity of many naphthoquinones. The enhanced electrophilic character due to the bromine atom may increase its reactivity towards nucleophilic biomolecules. ontosight.ai

Below is a data table summarizing the general effects of hydroxyl and methyl substituents on the properties of the naphthoquinone core based on available literature.

SubstituentPositionGeneral Effect on Molecular PropertiesReference
Hydroxyl (-OH)8Formation of intramolecular hydrogen bonds, stabilization of the structure, decrease in the aromaticity of the benzene (B151609) ring. mdpi.com
Methyl (-CH3)VariousIncreases the strength of intramolecular hydrogen bonding, increases p-electron delocalization. researchgate.net

Computational Approaches to SAR/SMR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Computational methods such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking are invaluable tools for understanding the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of naphthoquinone derivatives.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthoquinone derivatives, QSAR models can help predict the activity of new compounds and identify the key molecular descriptors that govern their biological effects. These descriptors can include electronic properties (e.g., electronegativity, electron density), steric factors (e.g., van der Waals volume), and hydrophobic parameters.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For naphthoquinone derivatives, molecular docking has been used to elucidate their binding modes with various protein targets. For example, docking studies have shown that some naphthoquinones can fit into the active site of enzymes like SARS-CoV-2 main proteinase through hydrogen bonds with amino acid residues. nih.gov In the case of this compound, the hydroxyl group at the 8-position would be a prime candidate for forming hydrogen bonds with amino acid residues in a target protein's active site. The methyl group could engage in hydrophobic interactions, while the bromine atom might participate in halogen bonding or other electrostatic interactions.

The following table illustrates the application of computational approaches to understanding the activity of compounds with similar structural features to naphthoquinones.

Computational MethodApplicationKey FindingsReference
QSARPredicting antituberculosis activity of quinolinone-based thiosemicarbazonesVan der Waals volume, electron density, and electronegativity are crucial for activity. nih.govnih.gov
Molecular DockingInvestigating the binding of N-hydroxy 1,8-naphthyridine (B1210474) 2-one analogs to Ribonuclease HIdentified key interactions within the active site, providing a model for inhibitor design. researchgate.net
Molecular DockingElucidating the interaction of naphthoquinone derivatives with COX-2Compound 16, a naphthoquinone derivative, was shown to interact with the arachidonic acid site of COX-2. mdpi.com

Design Principles for Modulating Mechanistic Selectivity

The diverse biological activities of naphthoquinones, including antimicrobial, antiviral, and anticancer properties, often stem from their ability to interfere with multiple biological processes. ontosight.ai However, this lack of specificity can lead to off-target effects and toxicity. Therefore, a key goal in the development of naphthoquinone-based therapeutic agents is to design molecules with high selectivity for a specific biological target or pathway.

Several design principles can be employed to modulate the mechanistic selectivity of naphthoquinone derivatives:

Modification of Substituents: The nature and position of substituents on the naphthoquinone ring are critical for determining selectivity. For example, modifying the hydroxyl group is a primary method for studying structure-activity relationships, as it can improve activity and reduce toxicity. nih.gov The introduction of specific side chains can also direct the molecule to a particular target. For instance, attaching moieties that mimic the natural substrate of an enzyme can lead to potent and selective inhibition.

Targeting Specific Molecular Pathways: A rational design approach involves identifying a specific molecular target, such as an enzyme or receptor, that is crucial for a particular disease state and then designing a naphthoquinone derivative that selectively interacts with that target. For example, naphthoquinone derivatives have been designed to target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net

Exploiting Non-Covalent Interactions: The design of inhibitors that rely on specific non-covalent interactions, such as strong ionic interactions, rather than non-specific redox cycling, can lead to highly selective compounds. nih.gov For example, 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have been shown to be selective noncovalent inhibitors of the bacterial enzyme ThyX. nih.gov

The table below outlines some design strategies and their intended effects on the selectivity of naphthoquinone derivatives.

Design PrincipleStrategyDesired OutcomeReference
Substituent ModificationIntroduction of suitable substituents on the hydroxyl group.Improved activity and reduced toxicity. nih.gov
Pathway TargetingDesign of derivatives to interact with specific signaling pathways (e.g., PI3K/AKT/mTOR).Induction of apoptosis and autophagy in cancer cells. nih.govresearchgate.net
Enhancing Specific InteractionsDesign of molecules that form strong, specific non-covalent bonds with the target.High selectivity and potent inhibition. nih.gov

By applying these design principles, it is possible to develop novel naphthoquinone derivatives, including analogs of this compound, with improved mechanistic selectivity and therapeutic potential.

Computational and Theoretical Chemistry Studies in Naphthoquinone Research

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its approximations, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular properties of naphthoquinone derivatives, offering a balance between accuracy and computational cost. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moments and molecular electrostatic potentials (MEP).

For instance, DFT studies on naphthoquinone derivatives have been used to determine their structural and electronic properties. These calculations often employ hybrid functionals like B3LYP with various basis sets to achieve reliable results. The optimized geometry provides the most stable conformation of the molecule, which is crucial for understanding its interaction with biological targets. Vibrational analysis not only helps in the interpretation of experimental infrared and Raman spectra but also confirms that the optimized structure corresponds to a true energy minimum.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In a study on 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione, a naphthoquinone derivative, the MEP was used to pinpoint the nucleophilic and electrophilic regions, which is crucial for predicting reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Naphthoquinone Derivative

PropertyCalculated ValueSignificance
Optimized Geometry Bond lengths (Å), Bond angles (°)Provides the most stable 3D structure of the molecule.
Dipole Moment ~2-5 DebyeIndicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
Vibrational Frequencies Carbonyl stretch: ~1650-1700 cm⁻¹Correlates with experimental IR and Raman spectra for structural confirmation.
MEP Negative potential around carbonyl oxygensIdentifies regions susceptible to electrophilic attack.
Positive potential around hydroxyl protonsIdentifies regions susceptible to nucleophilic attack.

Note: The values in this table are representative and based on studies of various naphthoquinone derivatives. Specific values for 2-Bromo-8-hydroxy-6-methylnaphthoquinone would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In the context of naphthoquinones, FMO analysis helps to understand their electronic transitions and reactivity in various chemical and biological processes. For example, a computational investigation of 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and its derivatives used FMO analysis to gain insights into their chemical reactivity and stability. nih.govresearchgate.net The study found that the energy gaps for these compounds were significantly lower than that of a reference drug, indicating their potential for higher reactivity. nih.govresearchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. For many naphthoquinones, the LUMO is often localized on the quinone ring, highlighting its electrophilic character. researchgate.net

Table 2: Frontier Molecular Orbital Properties of Representative Naphthoquinone Derivatives

Compound/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implication for Reactivity
Hydroxynaphthoquinones~ -6.5 to -7.5~ -2.5 to -3.5~ 3.0 to 4.0The energy gap indicates moderate to high reactivity, susceptible to nucleophilic attack.
Aminonaphthoquinones~ -5.5 to -6.5~ -2.0 to -3.0~ 2.5 to 3.5The presence of an amino group generally raises the HOMO energy and reduces the energy gap, increasing reactivity.

Note: These values are approximate and derived from computational studies on various naphthoquinone derivatives. The specific values for this compound would depend on its unique electronic structure.

Molecular Modeling and Dynamics Simulations for Ligand-Target Recognition and Interaction Prediction

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between a ligand, such as a naphthoquinone derivative, and its biological target, typically a protein or nucleic acid. These methods provide a dynamic view of the binding process, helping to elucidate the mechanism of action and predict binding affinities.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding sites and understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, molecular docking studies have been performed on naphthoquinone derivatives to investigate their interactions with various protein targets, including those involved in cancer and infectious diseases. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can reveal conformational changes upon ligand binding and provide insights into the thermodynamics of the interaction. In a study of naphthoquinone sulfonamide derivatives as P2X7 receptor inhibitors, MD simulations were used to assess the stability of the docked complexes, confirming that the active compounds could stably bind to an allosteric site on the receptor. nih.gov

In Silico Screening and Virtual Ligand Design for Mechanistic Probes

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is a cost-effective way to prioritize compounds for experimental testing. Virtual screening can be based on the structure of the ligand (ligand-based) or the structure of the target (structure-based).

Structure-based virtual screening often involves molecular docking of a large number of compounds into the binding site of a target protein. This approach has been successfully applied in the discovery of novel bioactive naphthoquinones. For example, an in-house library of virtual naphthoquinone hybrids was screened using in silico docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to identify promising candidates with anticancer and antimicrobial activities. acs.org

Virtual ligand design involves the modification of a known active compound in silico to improve its binding affinity, selectivity, or pharmacokinetic properties. This process often utilizes the insights gained from molecular modeling and quantum chemical studies. By understanding the structure-activity relationships, medicinal chemists can rationally design new derivatives with enhanced biological activity. This approach is particularly valuable for developing mechanistic probes to study biological pathways or for optimizing lead compounds in drug discovery. The use of in silico methods to predict physicochemical and ADME properties is an essential part of this process, as it helps to increase the chances of success in later stages of drug development. acs.org

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst Purity : High-purity Cu(II) salts reduce side-product formation.
  • Yield Optimization : Stepwise monitoring via TLC/HPLC ensures intermediate stability.

Table 1 : Synthetic Steps and Yields from Literature

StepReagents/ConditionsYield (%)Reference
Diels-Alder ReactionCyclohexadiene, Quinone, 80°C65-70
BrominationNBS, CCl₄, UV light75-80
Cu(II) CouplingCu(OAc)₂, DMF, 60°C50-55

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different cell lines?

Answer:
Contradictions in biological activity often arise from cell line specificity , experimental design , or structural modifications . Strategies include:

  • Dose-Response Studies : Testing multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values.
  • Mechanistic Profiling : Using assays like flow cytometry (apoptosis) or ROS detection to identify mode of action.
  • Structural Analogs : Comparing derivatives with varying substituents to isolate activity-contributing groups .

Example : A study on hydroxynaphthoquinones showed haemolytic activity in erythrocytes but antitumor effects in HeLa cells, highlighting tissue-dependent responses .

Table 2 : Biological Activity Variability in Cell Lines

Cell LineActivity (IC₅₀, µM)Observed EffectReference
HeLa (Cervical)12.5 ± 1.2Apoptosis Induction
HepG2 (Liver)>50No Cytotoxicity
Erythrocytes8.3 ± 0.9Haemolysis

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, hydroxyl at C8).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 293.97 Da).
  • HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O gradient) .

Q. Key Data from Literature :

  • Melting Point : 131–133°C (lit.) .
  • LogP : ~2.28 (predictive of membrane permeability) .

Advanced: What computational approaches are employed to predict the reactivity and electronic properties of this compound in synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict bromination sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions during Cu(II)-mediated coupling.
  • QSAR Studies : Correlates substituent effects (e.g., methyl groups) with redox potentials .

Case Study : DFT calculations on naphthoquinones revealed that electron-withdrawing groups (e.g., Br) lower LUMO energy, enhancing electrophilic reactivity .

Basic: What safety protocols are recommended when handling brominated naphthoquinones in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory masks for aerosol prevention .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste for incineration .

Table 3 : Hazard Classification and Precautions

HazardPrecautionary MeasureReference
Skin/IrritationWash with soap; avoid direct contact
Respiratory ToxicityUse N95 masks in powder handling

Advanced: How does the introduction of substituents (e.g., methyl, hydroxyl) at specific positions on the naphthoquinone scaffold influence its electrochemical behavior and biological activity?

Answer:

  • Electrochemical Impact : Hydroxyl groups increase redox activity (via quinone-hydroquinone transitions), while methyl groups enhance lipophilicity .
  • Biological Impact :
    • C6-Methyl : Improves membrane penetration (e.g., IC₅₀ reduction in MCF-7 cells).
    • C8-Hydroxyl : Facilitates hydrogen bonding with target proteins (e.g., tubulin) .

Table 4 : Substituent Effects on Activity

Substituent PositionElectrochemical Shift (mV)Biological Activity ChangeReference
C6-Methyl+120 (Oxidation Potential)2× Anticancer Potency
C8-Hydroxyl-90 (Reduction Potential)Enhanced DNA Binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.